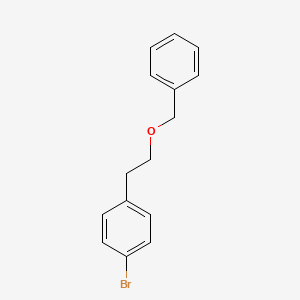

1-(2-(Benzyloxy)ethyl)-4-bromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(2-phenylmethoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVMFQYEWCGNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619927 | |

| Record name | 1-[2-(Benzyloxy)ethyl]-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170991-34-1 | |

| Record name | 1-[2-(Benzyloxy)ethyl]-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Benzyloxy Ethyl 4 Bromobenzene

Classical and Conventional Preparative Routes for 1-(2-(Benzyloxy)ethyl)-4-bromobenzene

The traditional synthesis of this compound predominantly relies on well-understood reaction mechanisms, particularly nucleophilic substitution. These methods are valued for their reliability and predictability.

Nucleophilic Substitution Strategies for Benzyloxyethyl Moiety Installation

A cornerstone of classical ether synthesis, the Williamson ether synthesis, provides a direct and effective method for installing the benzyloxyethyl group. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the attack of an alkoxide nucleophile on an alkyl halide. masterorganicchemistry.comwikipedia.orglibretexts.org

The most direct classical approach to this compound involves the O-alkylation of 2-(4-bromophenyl)ethanol (B1265510) with a benzyl (B1604629) halide, such as benzyl bromide. In this reaction, a strong base is used to deprotonate the hydroxyl group of the alcohol, forming a more potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the benzylic carbon of the benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Interactive Data Table: Reagents for the O-Alkylation of 2-(4-Bromophenyl)ethanol

| Reactant | Role | Molar Mass ( g/mol ) |

| 2-(4-Bromophenyl)ethanol | Starting Material (Alcohol) | 201.06 |

| Benzyl Bromide | Alkylating Agent | 171.04 |

| Sodium Hydride (NaH) | Base | 24.00 |

| Sodium Hydroxide (B78521) (NaOH) | Base | 40.00 |

| Potassium Hydroxide (KOH) | Base | 56.11 |

| N,N-Dimethylformamide (DMF) | Solvent | 73.09 |

| Tetrahydrofuran (THF) | Solvent | 72.11 |

The success of this S\textsubscript{N}2 reaction is contingent on several factors. masterorganicchemistry.comnumberanalytics.com The reaction rate is influenced by the strength of the base, the nature of the solvent, and the reaction temperature.

Base Selection: Strong bases such as sodium hydride (NaH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly employed to ensure complete deprotonation of the alcohol. eurekalert.org The choice of base can impact the reaction rate and yield.

Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack. eurekalert.org Tetrahydrofuran (THF) is also a suitable solvent for this transformation. rsc.org

Temperature: The reaction is typically conducted at elevated temperatures to increase the rate of reaction, although excessively high temperatures can lead to side reactions. numberanalytics.com

A significant side reaction to consider is elimination, particularly if secondary or tertiary alkyl halides are used. However, since benzyl bromide is a primary halide, the S\textsubscript{N}2 pathway is highly favored over elimination. libretexts.org

To enhance the reaction efficiency and overcome solubility issues between the aqueous base and the organic substrate, phase-transfer catalysis (PTC) can be employed. phasetransfercatalysis.com Catalysts such as quaternary ammonium (B1175870) salts can facilitate the transfer of the hydroxide or alkoxide ion from the aqueous phase to the organic phase where the reaction occurs, often leading to higher yields and milder reaction conditions. researchgate.netquizlet.comcrdeepjournal.org

Interactive Data Table: Optimization of Reaction Parameters for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

| Base | Strong (e.g., NaH, KOH) | Ensures complete formation of the alkoxide nucleophile. eurekalert.org |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solvates the cation, enhancing the nucleophilicity of the alkoxide. eurekalert.org |

| Temperature | Elevated (e.g., 50-100 °C) | Increases the reaction rate. numberanalytics.com |

| Catalyst | Phase-transfer catalyst (optional) | Improves reaction efficiency in biphasic systems. researchgate.netcrdeepjournal.org |

Regioselective Halogenation Approaches to the 4-Bromobenzene Core

An alternative classical strategy involves the introduction of the bromine atom onto a pre-existing 1-(2-(benzyloxy)ethyl)benzene molecule. This is typically achieved through electrophilic aromatic substitution, specifically bromination. libretexts.orgmasterorganicchemistry.com The benzyloxyethyl group is an ortho, para-directing group due to the electron-donating nature of the ether oxygen. youtube.com Therefore, direct bromination of 1-(2-(benzyloxy)ethyl)benzene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), would be expected to yield a mixture of the ortho and para isomers. To achieve high regioselectivity for the desired para-product, careful control of reaction conditions is necessary. The steric bulk of the benzyloxyethyl group may provide some preference for the para position over the ortho positions. researchgate.net

Direct Alkylation Approaches

Direct alkylation of bromobenzene (B47551) with a suitable benzyloxyethyl electrophile can also be envisioned through a Friedel-Crafts type reaction. However, Friedel-Crafts alkylations are often plagued by issues such as polyalkylation and carbocation rearrangements. youtube.com A more controlled approach would be a Friedel-Crafts acylation followed by reduction. This would involve the acylation of bromobenzene with benzyloxyacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). pearson.comkhanacademy.org The resulting ketone can then be reduced to the desired ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. chemistrysteps.comyoutube.com This two-step sequence ensures the installation of the side chain at the desired position without rearrangement and avoids poly-substitution due to the deactivating nature of the acyl group.

Advanced and Sustainable Synthetic Protocols for this compound

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. These advanced protocols aim to reduce reaction times, minimize waste, and utilize more environmentally benign reagents and conditions.

One of the most promising advanced techniques applicable to the synthesis of this compound is microwave-assisted Williamson ether synthesis . benthamdirect.comresearchgate.netsid.ir Microwave irradiation can dramatically accelerate the rate of the O-alkylation reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating. wikipedia.org This method aligns with the principles of green chemistry by reducing energy consumption. benthamdirect.com

The development of recyclable catalysts also offers a more sustainable approach. For instance, heterogeneous catalysts can be employed in etherification reactions, allowing for easy separation and reuse, thereby minimizing waste. eurekalert.orgacs.orgacs.orgmdpi.com

Flow chemistry represents another modern approach that can be applied to this synthesis. youtube.comnih.govrsc.org By conducting the reaction in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to higher yields and improved safety, especially for exothermic reactions. This technology is also well-suited for scaling up the production of the target compound.

Transition Metal-Catalyzed Etherification and O-Alkylation Processes

The formation of the ether linkage in this compound is a critical step in its synthesis. Transition metal-catalyzed reactions have emerged as powerful tools for this transformation, offering advantages in terms of efficiency and selectivity.

Iron(II/III) Chloride-Catalyzed Cross-Etherification in Green Solvents

Recent advancements in green chemistry have prompted the development of more environmentally benign synthetic methods. The use of iron chlorides, which are abundant, inexpensive, and have low toxicity, as catalysts for etherification reactions is a significant step in this direction. nih.govnih.gov A notable approach involves the symmetrical and nonsymmetrical etherification of benzyl alcohols catalyzed by iron(II/III) chloride. nih.gov

Specifically, the symmetrical etherification can be achieved using iron(III) chloride hexahydrate (FeCl3·6H2O) as the catalyst in propylene (B89431) carbonate, a green and recyclable solvent. nih.govnih.gov This system has been shown to produce symmetrical ethers in yields ranging from 53% to 91%. nih.govnih.gov For the nonsymmetrical etherification, which is more relevant to the synthesis of this compound, a complex of iron(II) chloride tetrahydrate (FeCl2·4H2O) with a pyridine (B92270) bis-thiazoline ligand is employed. nih.govnih.gov This method demonstrates high selectivity and provides yields between 52% and 89%. nih.gov The use of propylene carbonate as a solvent is a key feature of this eco-friendly approach. nih.govnih.gov

Catalytic Systems for Enhanced Atom Economy and Selectivity

The pursuit of highly efficient chemical transformations has led to the development of catalytic systems that maximize atom economy and selectivity. In the context of ether synthesis, iron-catalyzed reactions have shown considerable promise. For instance, an iron(II)-catalyzed direct synthesis of unsymmetrical benzyl ethers from two different alcohols has been developed. researchgate.net This method utilizes a catalyst generated in situ from iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)2) and a pyridine bis-imidazoline ligand. researchgate.net This system facilitates the cross-dehydrative etherification of benzyl alcohols with a variety of aliphatic alcohols, providing good to excellent yields under mild conditions and with low catalyst loading. researchgate.net A key advantage of this method is its high chemoselectivity, which prevents the formation of symmetrical ether byproducts. researchgate.net

Furthermore, iron(III) triflate has been identified as an efficient catalyst for the direct etherification of alcohols. acs.org The addition of ammonium chloride as an additive can suppress side reactions, ensuring the selective formation of the desired ether product. acs.org This method is effective for synthesizing both symmetrical ethers from secondary benzylic alcohols and unsymmetrical ethers from a combination of secondary and primary alcohols. acs.org

Continuous Flow and Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production requires methodologies that are both scalable and efficient. Continuous flow chemistry offers several advantages in this regard, including improved safety, enhanced reaction kinetics, and the potential for automation. springernature.com While specific continuous flow syntheses for this compound are not extensively detailed in the provided search results, the principles of continuous etherification are well-established. youtube.com

Continuous flow systems can be constructed from readily available and affordable parts, making them a flexible and cost-effective option for chemical synthesis. springernature.com Such systems can be designed to handle multi-step syntheses, which could be applied to the preparation of this compound and its derivatives. acs.org The implementation of a continuous flow reactor can also lead to practical benefits, such as reducing the stoichiometry of reagents. acs.org

Comparative Analysis of Synthetic Efficiency and Selectivity in this compound Preparation

A thorough evaluation of different synthetic routes is essential for selecting the most appropriate method for a given application. This analysis typically involves assessing factors such as yield, purity, and stereochemical outcomes.

Yield and Purity Assessment Across Methodologies

The efficiency of a synthetic method is primarily judged by the yield and purity of the final product. For the synthesis of aryl ethers, various methods have been reported with varying degrees of success. For example, a method for preparing 1-(benzyloxy)-4-bromo-2-methoxybenzene (B1273575) from 4-bromo-2-methoxyphenol (B1221611) and benzyl bromide using cesium carbonate in acetone (B3395972) reported a 100% yield. chemicalbook.com In another instance, the preparation of p-bromobenzyl bromide through a photochemical catalysis bromination method, followed by purification with solvent wash and mixed solvent recrystallization, achieved a yield of 60% and a purity of ≥99.5%. google.com

The table below provides a comparative overview of yields for related etherification and bromination reactions.

| Product | Reactants | Catalyst/Reagents | Yield | Purity |

| Symmetrical Benzyl Ethers | Benzyl Alcohols | FeCl3·6H2O in Propylene Carbonate | 53-91% | Not Specified |

| Unsymmetrical Benzyl Ethers | Benzylic Alcohols and Aliphatic Alcohols | FeCl2·4H2O with Pyridine Bis-thiazoline Ligand | 52-89% | Not Specified |

| 1-(Benzyloxy)-4-bromo-2-methoxybenzene | 4-Bromo-2-methoxyphenol, Benzyl Bromide | Cesium Carbonate | 100% | Not Specified |

| p-Bromobenzyl Bromide | Not specified | Photochemical Catalysis | 60% | ≥99.5% |

Stereochemical Implications in Analogous Synthetic Pathways

While this compound itself is not chiral, the stereochemical outcome can be a critical consideration in the synthesis of its analogues or in subsequent reactions involving this compound. Stereoselective synthesis aims to produce a specific stereoisomer of a product.

For instance, a method for the stereoselective aminobromination of alkylidenecyclopropanes has been reported to produce N-[(Z)-3-bromobut-3-en-1-yl]-p-toluenesulfonamides with high stereoselectivity. organic-chemistry.org This reaction proceeds through a proposed cyclopropylcarbinyl cation intermediate. organic-chemistry.org Similarly, a stereoselective multicomponent synthesis of (Z)-β-bromo Baylis-Hillman ketones utilizes MgBr2 as both a Lewis acid and a bromine source to achieve good yields and Z-selectivity. organic-chemistry.org These examples highlight the importance of controlling stereochemistry in the synthesis of complex molecules, a principle that would be relevant in the synthesis of chiral derivatives of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 2 Benzyloxy Ethyl 4 Bromobenzene

Transformations Involving the Bromine Substituent on the Aromatic Ring

The aryl bromide moiety of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene is, in principle, susceptible to a variety of chemical transformations. These reactions are well-established for a wide range of aryl bromides; however, documented examples specifically employing this compound as the substrate are not present in the available literature.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the functionalization of the brominated aromatic ring of this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) to activate the ring towards nucleophilic attack. The 1-(2-(Benzyloxy)ethyl) group is not a strong electron-withdrawing group, which may explain the lack of reported SNAr reactions.

Amination and Azidation Strategies

No specific examples of amination or azidation reactions involving the direct displacement of the bromine atom in this compound by an amine or azide (B81097) nucleophile were found in the searched literature.

Alkoxylation and Thiolation Reactions

Similarly, a search for alkoxylation and thiolation reactions, which would involve the substitution of the bromine with an alkoxide or thiolate group, did not yield any specific studies conducted on this compound.

Reductive Debromination and Hydrogenolysis of the Aryl Bromide

The removal of the bromine atom from the aromatic ring via reductive processes is a common transformation for aryl bromides. These reactions can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation Pathways

While catalytic hydrogenation is a standard method for the hydrodebromination of aryl bromides, no literature could be found that specifically details the catalytic hydrogenation of this compound to remove the bromine substituent.

Metal-Mediated Reductions

Reductions using various metals or metal complexes are also effective for the dehalogenation of aryl halides. However, no published reports detailing the metal-mediated reduction of this compound were identified.

Cross-Coupling Reactions of the Aryl Halide

The carbon-bromine bond in this compound is a key site for reactivity, readily participating in a variety of cross-coupling reactions to form new carbon-carbon bonds. These transformations are fundamental in the synthesis of more complex molecular architectures.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rose-hulman.eduharvard.edu The versatility, mild reaction conditions, and commercial availability of reagents make the Suzuki reaction highly valuable. nih.gov The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. rose-hulman.edu A variety of palladium sources, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates. yonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Partner | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromoaniline | Benzyl-2-boronic acid pinacol (B44631) ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 95% nih.gov |

| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O / Ethanol | N/A rose-hulman.edu |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, typically an amine like triethylamine. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. libretexts.org The choice of catalyst, ligands, and base is crucial for controlling the regioselectivity and stereoselectivity of the reaction. organic-chemistry.orgchim.it

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.net The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes and conjugated enynes. researchgate.netscielo.br The reaction proceeds through a catalytic cycle where the palladium catalyst activates the aryl bromide, and the copper co-catalyst facilitates the activation of the alkyne.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is noted for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. organic-chemistry.orgnih.gov The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination. wikipedia.org The use of specialized biarylphosphine ligands can effectively promote the reaction and suppress side reactions. organic-chemistry.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Typical Catalyst System | Key Bond Formed |

|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | C(sp²)-C(sp²) (alkenyl) wikipedia.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C(sp²)-C(sp) (alkynyl) organic-chemistry.org |

| Negishi | Organozinc Halide | Pd(OAc)₂, CPhos Ligand | C(sp²)-C(sp³), C(sp²)-C(sp²) organic-chemistry.org |

While palladium catalysts are highly effective, their cost and toxicity have driven the development of alternatives using more abundant and economical first-row transition metals like nickel and iron.

Nickel-Catalyzed Couplings: Nickel catalysts are highly effective for cross-coupling reactions and can often provide complementary reactivity to palladium. nih.gov They are particularly useful in reductive cross-coupling reactions that pair two different electrophiles, such as an aryl bromide and an alkyl halide, in the presence of a stoichiometric reductant like manganese or zinc powder. nih.gov Nickel catalysis has been successfully applied to the coupling of aryl bromides with various partners, including primary alkyl bromides, benzyl (B1604629) alcohols, and α-halo boronic esters, demonstrating broad functional group tolerance. researchgate.netresearchgate.netnih.gov

Iron-Catalyzed Couplings: Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for cross-coupling reactions. mdpi.com Iron-catalyzed reactions often proceed via radical pathways. These methods have been developed for coupling arylboronic acids with arenes and for the reductive cross-coupling of various halides. researchgate.netrsc.org While still under development compared to palladium and nickel systems, iron catalysis represents a sustainable approach to C-C bond formation. mdpi.com

Table 3: Alternative Cross-Coupling Methods for Aryl Halides

| Catalyst Metal | Reaction Type | Coupling Partners | Key Features |

|---|---|---|---|

| Nickel | Reductive Cross-Electrophile Coupling | Aryl Bromide + Alkyl Halide | Uses inexpensive metal; avoids pre-formed organometallics. nih.govresearchgate.net |

| Iron | Reductive or Oxidative Coupling | Aryl Halide + Organometallic Reagent | Highly cost-effective and environmentally friendly. mdpi.comlookchem.com |

Reactivity Pertaining to the Benzyloxyethyl Side Chain

The benzyloxyethyl group contains a benzyl ether linkage which can be selectively modified or cleaved, providing a route to further functionalization or deprotection.

The benzylic C-H bonds of the benzyl group are susceptible to oxidation due to the stability of the resulting benzylic radical intermediate. libretexts.org

Strong oxidizing agents can be used to convert the benzylic position of the ether into a carboxylic acid. Hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the benzylic carbon and any attached alkyl groups, oxidizing it to a carboxylic acid. libretexts.orgmasterorganicchemistry.com For the benzyloxyethyl group, this would lead to the formation of benzoic acid.

Alternatively, the benzyl ether can be directly oxidized to a benzoate (B1203000) ester. siu.edu This transformation treats the benzyl group as a latent benzoate functionality, which can be subsequently removed by hydrolysis. siu.edu Other methods for benzylic oxidation can lead to the formation of ketones or aldehydes. nih.govorganic-chemistry.org For instance, oxidation of the benzylic ether linkage can be initiated by hydrogen atom abstraction, leading to intermediates that yield carbonyl compounds upon cleavage. siu.edu

The benzyl group is a widely used protecting group for alcohols due to its stability under many reaction conditions. Its removal, or deprotection, is a common and crucial step in multi-step synthesis.

Catalytic Hydrogenolysis and Transfer Hydrogenation: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. commonorganicchemistry.com This typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comjk-sci.com The reaction is clean, with toluene (B28343) being the only byproduct. jk-sci.com A milder variation is catalytic transfer hydrogenation, which avoids the use of pressurized hydrogen gas. Instead, a hydrogen donor molecule such as formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene (B1204751) is used to generate hydrogen in situ. organic-chemistry.orgorganic-chemistry.org

Oxidative Cleavage: For molecules containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), oxidative cleavage provides an orthogonal deprotection strategy. acs.org 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for this purpose. researchgate.net The reaction is believed to proceed via a single electron transfer mechanism, forming a charge-transfer complex. This method is often performed under photoirradiation to facilitate the reaction at room temperature. organic-chemistry.orgresearchgate.net This approach shows good functional group tolerance, leaving groups like thioethers and benzoyl esters intact. acs.org

Table 4: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | High efficiency; common lab procedure. commonorganicchemistry.comjk-sci.com |

| Transfer Hydrogenation | 1,4-Cyclohexadiene or Formic Acid, Pd/C | Avoids pressurized H₂ gas; mild conditions. organic-chemistry.orgorganic-chemistry.org |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Orthogonal to hydrogenation; tolerates sensitive groups. acs.orgorganic-chemistry.org |

Functionalization of the Ethyl Linker

The ethyl linker, being a saturated aliphatic chain, is generally the least reactive portion of the molecule. However, the C-H bonds at the benzylic position (alpha to the benzene (B151609) ring) and those alpha to the ether oxygen are activated and thus susceptible to specific types of functionalization.

Key Research Findings:

Oxidative Dehydrogenation: The C-H bonds of the ethyl group, particularly the benzylic C-H, can undergo oxidative dehydrogenation. Studies on similar molecules like ethylbenzene (B125841) show this can lead to the formation of styrene (B11656) derivatives. acs.orgacs.org This process often requires catalysts and can be promoted by heat or photocatalysis. acs.org

Radical Reactions: The benzylic C-H bonds are susceptible to hydrogen atom abstraction (HAT) to form a benzylic radical. nih.gov This radical intermediate can then be trapped by various reagents. For example, photoredox catalysis can facilitate the coupling of such benzylic C-H substrates with other molecules, such as N-H azoles. nih.gov

Acylation and Carboxylation: Recent advances in metallaphotoredox catalysis have enabled the direct acylation and carboxylation of benzylic C-H bonds. researchgate.netrsc.org These methods allow for the site-selective installation of ketone or carboxylic acid functionalities onto the ethyl linker.

Table 1: Potential Functionalization Reactions of the Ethyl Linker

| Reaction Type | Description | Potential Product |

|---|---|---|

| Benzylic Oxidation | Oxidation of the C-H bond alpha to the benzene ring. | Ketone or alcohol at the benzylic position. |

| Radical Halogenation | Selective halogenation at the most reactive C-H bond (benzylic) under radical conditions. | 1-(1-Bromo-2-(benzyloxy)ethyl)-4-bromobenzene. |

| C-H Acylation | Direct, catalyst-mediated introduction of an acyl group at the benzylic position. researchgate.net | Corresponding benzylic ketone. |

In-depth Mechanistic Studies of this compound Reactions

While specific mechanistic studies on this compound are not available, the reaction pathways for its key transformations can be elucidated from well-understood chemical principles governing bromoarenes and benzyl ethers.

Two primary transformations define the reactivity of this compound: palladium-catalyzed cross-coupling at the carbon-bromine bond and the cleavage of the benzyl ether.

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a representative example. wikipedia.orgbyjus.com The reaction pathway proceeds through a catalytic cycle involving a palladium(0) catalyst. libretexts.org The cycle begins with the oxidative addition of the bromobenzene (B47551) moiety to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. wikipedia.org This is followed by transmetalation , where an organoboron species (from a boronic acid) transfers its organic group to the palladium complex. wikipedia.orglibretexts.org The cycle concludes with reductive elimination , where the two organic groups couple to form the final product, regenerating the Pd(0) catalyst. libretexts.orgnih.gov

Benzyl Ether Cleavage: The benzyloxy group is a common protecting group for alcohols, and its cleavage is a key transformation. The most common pathway is hydrogenolysis . ambeed.com In this reaction, the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netrsc.org The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by reaction with hydrogen to cleave the bond, yielding the deprotected alcohol—in this case, 2-(4-bromophenyl)ethanol (B1265510)—and toluene as a byproduct. ambeed.commdpi.com

Kinetic studies provide insight into the factors controlling the rates of these transformations.

Hydrogenolysis Kinetics: The kinetics of benzyl ether hydrogenolysis are influenced by catalyst type, catalyst loading, hydrogen pressure, temperature, and solvent. The reaction is typically performed under mild conditions. rsc.org While Pd/C is highly efficient in standard solvents like ethanol, its activity can be significantly reduced in multiphase systems. researchgate.netrsc.org The reaction is generally considered to be fast and high-yielding.

Table 2: Factors Influencing Reaction Kinetics

| Transformation | Key Kinetic Factors | Typical Rate-Determining Step |

|---|---|---|

| Suzuki-Miyaura Coupling | Catalyst (Pd source and ligand), base, solvent, temperature. | Oxidative Addition or Transmetalation. wikipedia.orgnih.gov |

| Benzyl Ether Hydrogenolysis | Catalyst (e.g., Pd/C, Raney-Ni), hydrogen pressure, solvent. researchgate.net | Surface reaction on the catalyst. |

Both steric hindrance and the electronic nature of the substituents significantly impact the reactivity and selectivity of reactions involving this compound.

Electronic Effects:

Aromatic Ring: The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes the C-Br bond susceptible to oxidative addition in cross-coupling reactions. Aryl bromides with electron-withdrawing groups are often more reactive in these couplings than those with electron-donating groups. mdpi.com The 2-(benzyloxy)ethyl substituent is a weak, electron-donating alkyl group, which slightly activates the ring.

Benzyl Ether: The electronic properties of the benzyl group itself are generally not a major factor in its hydrogenolytic cleavage, which is a robust and widely applicable reaction.

Steric Effects:

Aromatic Ring: The 2-(benzyloxy)ethyl group at the 1-position provides steric hindrance at the adjacent ortho positions (2- and 6-positions). This could slow down reactions that require access to these sites, such as further electrophilic aromatic substitution or certain cross-coupling reactions involving bulky partners. mdpi.com However, for cross-coupling at the para C-Br bond, this steric effect is minimal.

Catalyst Interactions: In palladium-catalyzed reactions, sterically hindered ligands on the palladium catalyst can facilitate the reductive elimination step and improve reaction outcomes, especially with bulky substrates. nih.govacs.orgresearchgate.net Conversely, steric bulk on the substrate can sometimes inhibit the transmetalation step. nih.gov

Strategic Applications of 1 2 Benzyloxy Ethyl 4 Bromobenzene in Advanced Organic Synthesis

Utility as a Versatile Intermediate for Complex Organic Molecules

The unique arrangement of functional groups in 1-(2-(Benzyloxy)ethyl)-4-bromobenzene makes it a highly versatile precursor for a wide range of target molecules. Its utility stems from the ability to selectively functionalize either the aromatic ring via the bromo-substituent or the ethyl side-chain after deprotection, enabling the synthesis of diverse and complex structures.

Design and Synthesis of Advanced Pharmaceutical Intermediates

In medicinal chemistry, building blocks that allow for the systematic exploration of chemical space are highly prized. Aryl bromides are common precursors in the synthesis of pharmaceuticals and agrochemicals fishersci.ca. This compound is designed as an intermediate for pharmacologically active compounds where a substituted phenethyl alcohol core is a key structural motif.

The synthesis begins by using the aryl bromide as a linchpin to construct a complex biaryl or substituted aromatic system. Following the key bond-forming step, the benzyl (B1604629) protecting group on the side chain can be removed under mild conditions, typically via catalytic hydrogenation, to reveal a primary alcohol organic-chemistry.orgyoutube.com. This newly exposed hydroxyl group can then be further functionalized—for instance, by oxidation to an aldehyde or carboxylic acid, or by etherification or esterification—to generate a library of analogues for structure-activity relationship (SAR) studies. This approach allows for late-stage diversification, a crucial strategy in modern drug discovery.

Construction of Specialty Organic Chemicals and Materials with Defined Properties

The synthesis of specialty organic materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers, often requires the assembly of rigid aromatic cores with flexible side chains. This compound serves as an excellent starting material for such applications. The bromophenyl group can be incorporated into larger conjugated systems through cross-coupling reactions, forming the core of the material.

The benzyloxyethyl side chain plays a crucial role in tuning the material's physical properties. After deprotection to the hydroxyethyl group, this flexible, polar tail can influence solubility, melting point, and intermolecular interactions, which in turn dictate the material's bulk properties like liquid crystalline phase behavior or thin-film morphology. For example, esterification of the deprotected alcohol with various aliphatic or aromatic carboxylic acids allows for the fine-tuning of these characteristics to achieve desired performance metrics.

Table 1: Potential Applications based on Functional Moieties

| Moiety | Potential Application Area | Rationale |

|---|---|---|

| 4-Bromophenyl | Pharmaceutical Synthesis | Precursor for biaryl structures via cross-coupling reactions. |

| 4-Bromophenyl | Materials Science | Building block for conjugated systems in OLEDs and polymers. |

| Benzyloxyethyl | Drug Discovery | Protected hydroxyl for late-stage functionalization and SAR studies. |

Modular Synthesis and Derivatization Approaches

The distinct reactivity of the aryl bromide and the benzyloxyethyl group allows for a modular approach to synthesis. Chemists can selectively address one part of the molecule while leaving the other intact for subsequent transformations, providing a high degree of control and flexibility in designing synthetic routes.

Post-Synthetic Modification via Aryl Bromide Coupling

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This allows for the "stitching" together of complex molecular fragments. This compound is an ideal substrate for several palladium-catalyzed reactions that have revolutionized organic synthesis intech.in.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, creating biaryl structures nih.govresearchgate.net. It is widely used due to its mild conditions and tolerance of a wide variety of functional groups nih.gov.

Heck Reaction: In the Heck (or Mizoroki-Heck) reaction, the aryl bromide is coupled with an alkene to form a substituted alkene organic-chemistry.orgnih.govyoutube.com. This method is powerful for constructing complex olefinic structures nih.gov.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to internal alkynes researchgate.netorganic-chemistry.orggelest.com. These products are valuable intermediates for synthesizing heterocycles and conjugated materials researchgate.net.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine libretexts.orgwikipedia.orgorganic-chemistry.org. It has become a go-to method for synthesizing aryl amines, which are prevalent in pharmaceuticals wikipedia.org.

Table 2: Key Aryl Bromide Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl-Aryl / Aryl-Alkyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Heck Reaction | Alkene | Aryl-Vinyl | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | Pd catalyst, Cu(I) co-catalyst, Amine base |

Divergent Synthesis Enabled by Benzyloxyethyl Group Transformations

The benzyloxyethyl group serves as a masked primary alcohol. The benzyl ether is a robust protecting group, stable to many reaction conditions used for modifying the aryl bromide, but it can be readily removed when needed. This stability and ease of removal are key to its utility in divergent synthesis, where a common intermediate is used to generate a variety of distinct products.

The most common method for deprotection is catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which cleanly cleaves the benzyl ether to yield the free alcohol and toluene (B28343) as a byproduct organic-chemistry.orgyoutube.com. Alternative methods for benzyl ether cleavage include using strong acids or oxidative conditions, though hydrogenation is often preferred for its mildness organic-chemistry.org.

Once the primary alcohol is unmasked, it opens up a plethora of synthetic possibilities:

Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid with stronger oxidants like chromium trioxide (CrO₃) organic-chemistry.org. These carbonyl compounds are themselves versatile intermediates for further reactions such as Wittig olefination, reductive amination, or amide coupling.

Etherification/Esterification: The alcohol can be converted into various ethers or esters to modify the polarity, solubility, and biological activity of the final molecule.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for subsequent nucleophilic substitution to introduce a wide range of other functional groups, including azides, nitriles, or thiols.

This ability to unmask and transform the side chain at a chosen point in the synthesis makes this compound a powerful tool for creating diverse molecular libraries from a single, advanced intermediate.

Computational Chemistry and Theoretical Investigations of 1 2 Benzyloxy Ethyl 4 Bromobenzene

Quantum Chemical Characterization of Reactivity

Quantum chemical methods are fundamental in characterizing the reactivity of a molecule by examining its electronic structure.

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics simulations offer a lens into the physical behavior of molecules over time.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. By analyzing a series of related compounds, a predictive model can be developed. For a class of compounds including 1-(2-(Benzyloxy)ethyl)-4-bromobenzene, a QSRR model could potentially predict reactivity based on various calculated molecular descriptors. However, the development of such a model requires experimental and computational data from a range of analogous molecules, which is currently unavailable for this specific compound.

Lack of Specific Research Data on this compound

The scientific literature does contain computational studies on structurally related compounds, such as various substituted bromobenzenes and molecules containing benzyloxy or ethylbenzene (B125841) fragments. These studies often employ density functional theory (DFT) and other computational methods to predict molecular geometries, electronic properties, and reaction mechanisms. However, this body of research does not provide the specific quantitative data—such as calculated reactivity indices, predicted transition states, or direct comparisons with experimental findings—that would be necessary to construct a detailed and accurate analysis for this compound as requested.

Consequently, due to the absence of specific research findings for this compound in the public domain, it is not possible to generate an article that meets the required standards of scientific accuracy and detail for the specified outline. The creation of such an article would necessitate access to primary research data that is not currently available.

Future Research Directions and Emerging Paradigms for 1 2 Benzyloxy Ethyl 4 Bromobenzene

Development of Novel and Highly Selective Synthetic Methodologies

While the synthesis of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene can be envisioned through classical methods, such as the Williamson ether synthesis from 2-(4-bromophenyl)ethanol (B1265510) and benzyl (B1604629) bromide, future research will likely focus on the development of more sophisticated and selective synthetic strategies. One promising avenue is the adaptation of the Wittig-Horner reaction followed by catalytic hydrogenation. A potential synthetic route could involve the reaction of 4-bromobenzyl bromide with triethyl phosphite (B83602) to form a phosphonate (B1237965) ester, which can then undergo a Wittig-Horner reaction with benzyloxyacetaldehyde to yield a vinyl ether intermediate. Subsequent catalytic hydrogenation would furnish the target molecule. This approach offers the potential for high stereoselectivity and functional group tolerance.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Bromobenzyl bromide, Triethyl phosphite | Heat | (4-Bromobenzyl)phosphonic acid diethyl ester |

| 2 | (4-Bromobenzyl)phosphonic acid diethyl ester, Benzyloxyacetaldehyde | Strong base (e.g., NaH) | 1-(2-(Benzyloxy)vinyl)-4-bromobenzene |

| 3 | 1-(2-(Benzyloxy)vinyl)-4-bromobenzene | H₂, Catalyst (e.g., Pd/C) | This compound |

This table outlines a potential multi-step synthesis for this compound, offering a structured approach for future synthetic exploration.

Further advancements could involve the use of transition-metal-catalyzed cross-coupling reactions to construct the core structure with high precision and efficiency.

Exploration of Uncharted Reactivity and Unconventional Transformations

The aryl bromide moiety in this compound serves as a versatile handle for a wide array of chemical transformations. While established cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are expected to be applicable, future research should venture into less explored territories. wikipedia.orgnih.govresearchgate.net The investigation of C-H activation reactions at the aromatic rings, for instance, could lead to novel and more atom-economical methods for functionalization.

Moreover, the interplay between the aryl bromide and the benzyloxyethyl side chain could give rise to unique reactivity. Intramolecular cyclization reactions, triggered by a suitable catalyst, could lead to the formation of novel heterocyclic scaffolds. The exploration of photoredox catalysis in reactions involving this compound could also unveil new transformation pathways that are not accessible under thermal conditions.

Advancements in Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis. nih.gov Future research on this compound should prioritize the development of sustainable and environmentally friendly processes. This includes the use of greener solvents, such as propylene (B89431) carbonate, and the development of catalytic systems based on earth-abundant and non-toxic metals like iron. acs.org

The application of biocatalysis, using enzymes to perform specific transformations, could offer a highly selective and environmentally benign alternative to traditional chemical methods. For instance, enzymatic resolution could be employed to synthesize enantiomerically pure derivatives of this compound, which may be of interest for pharmaceutical or materials science applications. Furthermore, the development of solvent-free reaction conditions or the use of recyclable catalysts would significantly reduce the environmental footprint of its synthesis and derivatization.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

Potential for New Material and Supramolecular Applications

The unique combination of a rigid aromatic core and a flexible side chain in this compound makes it an interesting building block for the design of new materials. Its structural similarity to molecules known to exhibit liquid crystalline properties suggests that derivatives of this compound could be explored for applications in displays and sensors. tcichemicals.comresearchgate.netnih.gov

In the realm of supramolecular chemistry, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined architectures. nih.gov This could enable the construction of novel supramolecular polymers, gels, or crystalline materials with tailored properties. The aromatic rings can also engage in π-π stacking interactions, further directing the assembly process. The ability to functionalize the molecule through the aryl bromide opens up possibilities for creating complex, multi-component supramolecular systems. nih.gov

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(2-(Benzyloxy)ethyl)-4-bromobenzene, and how do reaction conditions influence yield?

- Methodological Answer : A robust method involves iron(II/III) chloride-catalyzed O-alkylation in propylene carbonate, yielding 53% isolated product under mild conditions (80°C, 12 hours). Alternative pathways include nucleophilic substitution or coupling reactions using palladium catalysts. Key factors affecting yield:

- Solvent : Propylene carbonate enhances reactivity due to high polarity and recyclability.

- Catalyst : Iron chloride offers eco-friendly advantages over traditional acid catalysts.

- Temperature : Elevated temperatures (>100°C) may degrade sensitive functional groups (e.g., trifluoromethyl substituents) .

Table 1 : Comparative Yields for Etherification Reactions

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromo derivative | FeCl₂/FeCl₃ | Propylene carbonate | 53 |

| 4-Fluoro derivative | FeCl₂/FeCl₃ | Propylene carbonate | 43 |

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For a related compound (4-benzyloxy-2-bromo-1-methoxybenzene), key structural parameters include:

- Dihedral angles : 14.9° between the benzyloxy group and benzene ring, indicating moderate steric hindrance.

- Bond lengths : C-Br bond length ≈ 1.89 Å, typical for aryl bromides.

Complementary techniques: - NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., para-substitution of bromine).

- FT-IR : Peaks at ~1200 cm⁻¹ (C-O-C stretching) and ~550 cm⁻¹ (C-Br vibration) .

Q. What are the primary chemical reactivity profiles of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling biaryl synthesis. The benzyloxyethyl group is susceptible to hydrogenolysis (H₂/Pd-C), yielding hydroxyl intermediates. Key considerations:

- Protection strategies : Benzyl ethers are stable under basic conditions but cleaved by acids.

- Competing reactions : Steric hindrance from the ethyl-benzyloxy chain may slow coupling kinetics .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact cross-etherification efficiency?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on the benzene ring inhibit etherification due to reduced nucleophilicity of the oxygen atom. For example, 4-trifluoromethyl derivatives showed no reaction even at 120°C. Steric hindrance from bulky substituents (e.g., tert-pentyl) further reduces yields. Computational modeling (DFT) can predict reactivity by analyzing LUMO energies and steric maps .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies arise from solvent purity, catalyst hydration, or incomplete characterization. For instance, FeCl₃·6H₂O may introduce water, deactivating the catalyst. Mitigation strategies:

Q. How can computational methods guide the design of derivatives for medicinal chemistry applications?

- Methodological Answer : Molecular docking studies using the compound’s benzyloxyethyl moiety as a scaffold reveal potential interactions with biological targets (e.g., enzyme active sites). For example, quinuclidinium derivatives (e.g., umeclidinium bromide) show affinity for muscarinic receptors, validated by:

- Pharmacophore modeling : Aligns benzyloxyethyl groups with hydrophobic pockets.

- ADMET prediction : LogP ≈ 3.5 suggests moderate blood-brain barrier permeability .

Data-Driven Analysis

Table 2 : Crystallographic Data for Structural Analogues

| Parameter | 4-Benzyloxy-2-bromo-1-methoxybenzene |

|---|---|

| Space group | Monoclinic, P2₁/c |

| R-factor | 0.055 |

| Dihedral angle (C-O-C) | 14.9° |

| C-Br bond length | 1.89 Å |

Figure 1 : Proposed Reaction Mechanism for FeCl₂-Catalyzed Etherification

Coordination : Fe³⁺ binds to the hydroxyl oxygen, activating it for alkylation.

Nucleophilic attack : Benzyloxyethyl group transfers to the aromatic ring.

Regeneration : Fe²⁺ is reoxidized to Fe³⁺, sustaining catalytic activity .

Applications in Scientific Research

Q. How is this compound utilized in developing fluorescent probes or materials?

- Methodological Answer : The bromine atom enables Sonogashira coupling with alkynes to generate conjugated systems for optoelectronic materials. For example, styryl derivatives exhibit two-photon absorption properties, useful in DNA detection probes. Synthesis involves:

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer : As a precursor to enzyme inhibitors (e.g., kinase inhibitors), its bromine can be replaced with bioisosteres (e.g., -CN, -CF₃). Radiolabeled derivatives (e.g., ⁸²Br) track binding kinetics via autoradiography. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.